3-Amino-2,3-dimethylbutanoic acid
Description
Significance of Non-Proteinogenic Branched-Chain Amino Acids in Chemical Research
Non-proteinogenic amino acids (NPAAs) are crucial tools in medicinal chemistry and materials science. Unlike their proteinogenic counterparts, NPAAs offer a vastly expanded chemical space for designing novel molecules with tailored properties. The incorporation of NPAAs, particularly those with branched chains and other sterically demanding features, into peptides is a well-established strategy to confer resistance to proteolytic degradation by enzymes in biological systems. acs.org This enhanced stability is a critical attribute for the development of peptide-based therapeutics.
The strategic placement of substitutions, such as the α-methyl and β,β-dimethyl groups found in related structures, is known to introduce conformational constraints. iris-biotech.de These constraints are not random; they can be used to induce and stabilize specific secondary structures, such as helices and turns, within a peptide chain. By controlling the three-dimensional shape of a peptide, researchers can fine-tune its binding affinity and selectivity for biological targets like receptors and enzymes. acs.orgnih.gov β-Amino acids, in particular, are used to construct synthetic peptides, or "foldamers," that can mimic the structures of natural proteins and inhibit protein-protein interactions, a key strategy in modern drug discovery. acs.orgnumberanalytics.com The unique backbone and substitution pattern of compounds like 3-Amino-2,3-dimethylbutanoic acid make them valuable building blocks in this pursuit. numberanalytics.com
Overview of Isomeric Forms and Stereochemical Considerations in Research Contexts
The molecular structure of this compound contains two chiral centers at the C2 (alpha) and C3 (beta) positions. This gives rise to four distinct stereoisomers, each with a unique three-dimensional arrangement of its atoms. The specific stereochemistry is a critical factor in both the chemical synthesis of the molecule and its subsequent behavior when incorporated into larger structures like peptides.
| Isomer | C2 Configuration | C3 Configuration |
| Isomer 1 | R | R |
| Isomer 2 | S | S |
| Isomer 3 | R | S |
| Isomer 4 | S | R |
The synthesis of enantiomerically pure β-amino acids has historically been a significant challenge. Modern synthetic methods, such as the Arndt-Eistert homologation of α-amino acids, have made optically active β-amino acids more accessible. illinois.edu However, the yield and success of these synthetic routes can be highly dependent on the steric hindrance presented by side chains and other substituents. illinois.edu The presence of methyl groups at both the α and β positions in this compound presents a sterically hindered environment that requires careful consideration during synthesis.
In the context of peptide design, the choice of stereoisomer is paramount. When replacing a standard α-amino acid with a β-amino acid in a protein loop, for instance, the stereochemistry of the β-amino acid must be carefully selected to match the local conformational angles (phi and psi) of the native structure. nih.gov A logical choice can maintain or even enhance the conformational stability of the protein, whereas an incorrect choice can be disruptive. The defined and constrained conformations induced by sterically demanding NPAAs are a direct result of their specific stereochemical configurations. researchgate.net
Historical Perspectives on the Study of this compound and Related Structures
The study of this compound is built upon a long history of amino acid research. The fundamental question of why twenty specific amino acids were selected for the genetic code has driven research for decades, tracing their origins from meteorites to their formation under plausible prebiotic conditions. nih.govnih.gov The exploration of NPAAs is a natural extension of this foundational work, moving from the molecules of life as we know it to what can be created through chemical synthesis.
The specific sub-class of β-amino acids gained significant traction as chemists sought to create novel peptide structures with enhanced stability. A key historical challenge was the synthesis of optically active β-amino acid N-carboxyanhydrides (β-NCAs), the monomers required for creating long poly-β-peptides. Early research was often limited to racemic mixtures, which could not form the stable, predictable secondary structures that are now a hallmark of the field. illinois.edu The development of synthetic methods to produce enantiomerically pure β-amino acids was a critical breakthrough that opened the door to the rational design of foldamers. numberanalytics.comillinois.edu
Early investigations into sterically hindered amino acids were also conducted in industrial chemistry. For example, a 1983 patent described the use of such amino acids as promoters in acid gas scrubbing processes. google.com This work noted the chemical instability of certain β- and γ-amino acids under the high-temperature, alkaline conditions of the process, representing an early inquiry into the chemical properties of these non-standard structures. google.com This history, from prebiotic chemistry to industrial applications and modern medicinal chemistry, provides the rich context in which the specific properties and potential applications of this compound are currently being investigated.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-amino-2,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(5(8)9)6(2,3)7/h4H,7H2,1-3H3,(H,8,9) |
InChI Key |
BUZPGYIRUFXLFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)C(C)(C)N |
Origin of Product |
United States |
Advanced Derivatization and Functionalization of 3 Amino 2,3 Dimethylbutanoic Acid
N-Protection Strategies and Amide Bond Formation
The protection of the amino group is a critical first step in the utilization of 3-amino-2,3-dimethylbutanoic acid in peptide synthesis and other derivatization reactions. The steric hindrance around the amino group necessitates the use of robust and efficient protection strategies.
Commonly employed N-protecting groups for amino acids, such as the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups, are also applicable to this compound. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. For instance, the hydrochloride salt of this compound can be successfully protected with Boc₂O using sodium carbonate in a mixture of 1,4-dioxane (B91453) and water at room temperature. google.com This method provides the N-Boc-protected amino acid, which is a key intermediate for solution-phase peptide synthesis.
Once the amino group is protected, the subsequent formation of an amide bond with another amino acid or an amine is the next crucial step. The steric hindrance of this compound makes this coupling reaction challenging, often requiring more potent coupling reagents to achieve good yields and minimize racemization. Standard peptide coupling reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) have been cited as suitable for the coupling of N-protected this compound. google.com These reagents are known for their high reactivity and are often used for the coupling of sterically demanding amino acids.
| Protecting Group | Reagent | Typical Reaction Conditions | Reference |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Sodium carbonate, 1,4-dioxane/water, room temp. | google.com |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., NaHCO₃), acetone/water | Commercially available tanzhenbio.com |
| Coupling Reagent | Description | Typical Application | Reference |
| HATU | A highly effective uronium salt-based coupling reagent. | Used for difficult couplings, including those involving sterically hindered amino acids. | google.com |
| DMT-MM | A triazine-based coupling reagent suitable for both solution and solid-phase synthesis. | Effective for amide bond formation under mild conditions. | google.com |
Esterification and Carboxylic Acid Moiety Modifications
Modification of the carboxylic acid moiety of this compound opens up another avenue for creating diverse derivatives. Esterification is a common transformation that can facilitate subsequent reactions or modulate the physicochemical properties of the molecule.
While specific examples of the esterification of this compound are not extensively documented in the literature, general methods for the esterification of sterically hindered carboxylic acids can be applied. For instance, the use of diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can convert carboxylic acids to their corresponding methyl esters under mild conditions. Alternatively, activation of the carboxylic acid with a chloroformate followed by reaction with an alcohol in the presence of a base is a viable strategy.
Another powerful method for esterification involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with an excess of the desired alcohol, often at elevated temperatures. However, for a sensitive substrate like an amino acid, this method requires prior protection of the amino group to prevent unwanted side reactions.
Beyond simple esterification, the carboxylic acid group can be converted into other functional groups. For example, reduction of the carboxylic acid or its corresponding ester can yield the corresponding amino alcohol. This transformation can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), again, with the prerequisite of a protected amino group. The resulting amino alcohol can serve as a versatile building block for the synthesis of novel ligands, catalysts, and peptidomimetics.
| Modification | Reagents and General Method | Potential Product |
| Methyl Esterification | Diazomethane or Trimethylsilyldiazomethane in an inert solvent. | This compound methyl ester |
| General Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) with N-protected amino acid. | Corresponding alkyl ester |
| Reduction | LiAlH₄ or BH₃ complex on N-protected amino acid or its ester. | 3-Amino-2,3-dimethylbutanol |
| Amidation | Activation of the carboxylic acid followed by reaction with an amine. | N-substituted 3-amino-2,3-dimethylbutanamide |
Development of Side-Chain Functionalized Analogs
The development of side-chain functionalized analogs of this compound is a largely unexplored area but holds significant potential for creating novel molecular scaffolds. The methyl groups at the C2 and C3 positions are generally unreactive and not amenable to direct functionalization. Therefore, the synthesis of side-chain functionalized analogs would likely rely on a de novo synthetic approach, starting from precursors that already contain the desired functionality.
For example, one could envision the synthesis of analogs where one of the methyl groups at the C3 position is replaced with a functional group handle, such as a halogen, an azide, or a protected hydroxyl or amino group. Such a synthesis would involve a multi-step sequence, likely starting from a functionalized ketone or aldehyde.
Another approach would be to synthesize analogs with functional groups on the C2 methyl group. This could potentially be achieved through radical-mediated halogenation of an N-protected derivative, followed by nucleophilic substitution. However, the selectivity of such a reaction would need to be carefully controlled.
While specific examples for this compound are lacking, the general principles of organic synthesis provide a roadmap for the future development of such analogs. The creation of these functionalized building blocks would significantly expand the utility of this sterically hindered amino acid in medicinal chemistry and materials science.
Synthesis of Hybrid Molecules and Bioconjugates
The incorporation of this compound into hybrid molecules and bioconjugates is an exciting frontier for creating compounds with novel biological activities or material properties. Hybrid molecules could involve the covalent linkage of this amino acid to other pharmacophores, such as heterocyclic scaffolds, natural products, or other classes of bioactive molecules.
The synthesis of such hybrids would typically involve the formation of an amide bond between the N-protected this compound and an amino-functionalized partner molecule, or vice versa. The robust coupling methods mentioned in section 3.1 would be essential for achieving these conjugations, especially when dealing with complex and sterically demanding substrates.
Bioconjugation, the linking of a molecule to a biomolecule such as a peptide, protein, or nucleic acid, is another area of opportunity. Due to its unnatural structure, peptides containing this compound would be expected to have increased resistance to enzymatic degradation, a desirable property for peptide-based therapeutics.
The synthesis of bioconjugates would follow established protocols, typically involving the activation of the carboxylic acid of the N-protected amino acid and subsequent reaction with an amino group on the biomolecule. Alternatively, if a functionalized analog of this compound were available (as discussed in section 3.3), other conjugation chemistries, such as click chemistry, could be employed. While the literature does not yet provide specific examples of bioconjugates of this compound, the general strategies for bioconjugation of sterically hindered amino acids are well-established and could be readily adapted.
Applications As Chiral Building Blocks in Organic Synthesis and Medicinal Chemistry
Utilization in Asymmetric Synthesis of Complex Chiral Molecules
The asymmetric synthesis of complex chiral molecules is a cornerstone of modern drug discovery and materials science. 3-Amino-2,3-dimethylbutanoic acid and its isomers serve as pivotal starting materials in this endeavor. One of the most powerful methods involves the use of chiral Ni(II) complexes of Schiff bases derived from these amino acids. This strategy allows for the highly stereoselective synthesis of a wide array of other non-canonical amino acids.
For instance, the Ni(II) complex of a Schiff base formed from glycine (B1666218) and a chiral ligand derived from an amino acid can be alkylated with high diastereoselectivity. This methodology has been successfully employed to synthesize various α-amino acids. The steric hindrance provided by the dimethyl groups on the butanoic acid backbone plays a crucial role in directing the approach of the electrophile, leading to a high degree of stereocontrol.
Furthermore, these amino acid derivatives have been incorporated into the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. The constrained conformation imparted by the this compound scaffold is instrumental in designing peptidomimetics with enhanced stability and biological activity. Research has shown the successful construction of isolated αγ non-helical C12 β-turn mimics in peptides by incorporating differentially dimethyl-substituted γ-amino acid residues. researchgate.net Peptides containing γ3,3 and γ4,4 residues were found to successfully adopt these isolated non-helical β-turn mimic structures. researchgate.net
Table 1: Examples of Asymmetric Reactions Utilizing Amino Acid-Derived Chiral Auxiliaries
| Reaction Type | Chiral Auxiliary Source | Key Feature | Reference |
| Asymmetric Alkylation | (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid (phenylnorstatine) | Polymer-supported chiral oxazolidinone for solid-phase synthesis. researchgate.net | |
| Michael Addition | Chiral Ni(II) complex of glycine Schiff base | High diastereoselectivity in the synthesis of β-substituted pyroglutamic acids. nih.gov | |
| Diels-Alder Reaction | N-acryloyl-L-phenylalanine methyl ester | Lewis acid-dependent diastereofacial selectivity. | |
| Aldol (B89426) Condensation | Chiral oxazolidinones | Simultaneous establishment of two contiguous stereocenters. researchgate.net |
Precursor in the Fabrication of Advanced Organic Compounds
The unique structural characteristics of this compound make it an excellent precursor for the fabrication of advanced organic compounds with tailored properties. Its incorporation into peptide chains can induce specific secondary structures, leading to the development of foldamers—synthetic oligomers that mimic the folding of proteins.
Research has demonstrated that peptides composed of an alternating pattern of α- and γ-amino acids, including derivatives of this compound, are valuable as metabolism-resistant bioactive agents. researchgate.net The gem-dimethyl substitution on the γ-carbon of a 4-amino-3,3-dimethylbutanoic acid residue has been shown to influence the helical conformations of hybrid peptides. researchgate.net Specifically, the centrally located achiral γ-residue can induce both left- and right-handed helical conformations in chiral nonapeptides. researchgate.net This ability to control the supramolecular architecture of synthetic molecules opens up possibilities for creating novel materials with applications in areas such as catalysis and molecular recognition.
Design and Synthesis of Enzyme Inhibitors and Biological Modulators
The design and synthesis of enzyme inhibitors are a major focus of medicinal chemistry, aimed at developing new therapeutic agents. While direct studies on this compound derivatives as potent enzyme inhibitors are emerging, the broader class of synthetic amino acid derivatives has shown significant promise in this area.
For example, synthetic amino acid derivatives have been investigated as inhibitors of digestive enzymes like α-amylase and pancreatic lipase, which are key targets for managing hyperglycemia and obesity. In a study on various synthetic amino acid derivatives, the length of the hydrocarbon chain was found to influence the inhibitory activity against pancreatic α-amylase. Derivatives with a higher number of carbon atoms in their aliphatic chains exhibited greater inhibition.
Table 2: Inhibitory Effects of Synthetic Amino Acid Derivatives on Digestive Enzymes
| Compound | Target Enzyme | Inhibition Type | Key Finding |
| PPC89, PPC101 | Pancreatic α-amylase | Competitive | More effective at lower IC50 values due to a higher number of carbon atoms. |
| PPC80 | Pancreatic α-amylase | Competitive | Similar inhibitory effect to acarbose. |
| PPC82, PPC84 | Pancreatic α-amylase | Competitive | Lowest inhibitory activities in the tested series. |
| PPC80, PPC84 | Pancreatic Lipase | Non-competitive or Mixed | Vmax differed from the control group. |
| PPC82 | Pancreatic Lipase | Competitive | More effective at a lower concentration than orlistat. |
Data synthesized from a study on various synthetic amino acid derivatives and does not directly represent this compound derivatives. This table illustrates the potential of synthetic amino acids as enzyme inhibitors.
The structural rigidity and chirality of this compound make it a compelling scaffold for the design of specific enzyme inhibitors. By modifying its structure, it is possible to create molecules that can fit into the active sites of target enzymes with high specificity, leading to the development of novel drugs. For instance, aminophosphonates, which are structurally related to amino acids, can act as false substrates or inhibitors for enzymes and receptors. mdpi.com
Role in the Production of Pharmaceutical Intermediates and Chiral Auxiliaries
This compound and its enantiomers are important molecules for the synthesis of drugs and a wide variety of chiral auxiliaries. medchemexpress.com Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed and often recycled.
Amino acid-derived auxiliaries are widely used in asymmetric synthesis. researchgate.net For example, oxazolidinones derived from amino alcohols (which can be obtained from amino acids) are powerful chiral auxiliaries for various carbon-carbon bond-forming reactions, including alkylations and aldol condensations. The predictable stereochemical control exerted by these auxiliaries has made them invaluable in the synthesis of complex natural products and pharmaceuticals.
The use of this compound derivatives as pharmaceutical intermediates is exemplified by their incorporation into peptidomimetic inhibitors. For instance, they have been used in the solid-phase peptide synthesis of histone deacetylase (HDAC) substrate peptidomimetic inhibitors. The ability to generate these tailored amino acids and incorporate them into peptide sequences provides a rapid route to novel drug candidates.
Integration into Peptide Chemistry and Peptidomimetic Design
Incorporation of 3-Amino-2,3-dimethylbutanoic Acid as a Non-Natural Amino Acid Residue
The chemical architecture of this compound, featuring a β-amino group and geminal dimethyl substitution at the C3 position, alongside a methyl group at the C2 position, presents unique opportunities and challenges in peptide synthesis. Its incorporation into a growing peptide chain is typically achieved through standard solid-phase or solution-phase peptide synthesis protocols. Commercially available Fmoc- or Boc-protected derivatives of this compound facilitate its use in automated peptide synthesizers.
The coupling of this sterically hindered amino acid can sometimes require optimized conditions, such as the use of more potent coupling reagents or longer reaction times, to ensure efficient amide bond formation. The presence of the β-amino group extends the peptide backbone by an additional carbon atom compared to its α-amino acid counterparts, a modification that fundamentally alters the peptide's conformational landscape and biological properties.
Application in Peptide Display Systems for Ligand Discovery
While the direct application of this compound in peptide display systems is not yet extensively documented in publicly available research, the principles of peptidomimetic design suggest its potential utility. Peptide display technologies, such as phage display, are powerful tools for the discovery of ligands for a variety of biological targets. The incorporation of non-natural amino acids like this compound could significantly expand the chemical diversity of these libraries.
By introducing conformational constraints and proteolytic resistance, peptides containing this residue may lead to the identification of more stable and potent binders. The unique structural features of this compound could allow for the selection of ligands with novel binding modes that are inaccessible to libraries composed solely of natural amino acids.
Conformational Control and Induction in Peptide Structures
The substitution pattern of this compound provides a powerful tool for controlling the three-dimensional structure of peptides. The geminal dimethyl group at the C3 position, in particular, exerts a significant influence on the local backbone conformation.
Influence on Helical Secondary Structures (e.g., 3₁₀ Helices)
The incorporation of Cα,α-disubstituted amino acids is a well-established strategy for promoting helical conformations in peptides, most notably the 3₁₀-helix. While direct structural studies on peptides composed solely of this compound are limited, the behavior of structurally related Cα,α-disubstituted β-amino acids suggests a strong propensity to induce ordered structures. The steric bulk of the geminal dimethyl group restricts the available conformational space of the peptide backbone, favoring the formation of compact helical folds. It is plausible that peptides incorporating this compound would exhibit a tendency to adopt helical or turn-like structures, a hypothesis that warrants further empirical investigation.
Induction and Mimicry of β-Turn Conformations
β-turns are critical secondary structural motifs that play a crucial role in the biological activity of many peptides. The unique stereochemistry of this compound makes it an excellent candidate for inducing or mimicking β-turn conformations. The substitution at both the Cα and Cβ positions can effectively lock the peptide backbone into a turn-like structure. This is particularly valuable in the design of peptidomimetics that aim to replicate the bioactive conformation of a natural peptide ligand, where the turn region is often essential for receptor binding.
Impact of Geminal Disubstitution on Peptide Folding and Stability
The Thorpe-Ingold effect, or gem-dialkyl effect, suggests that the presence of a geminal disubstitution can favor cyclization and folded conformations by reducing the entropic penalty of folding. In the context of this compound, the gem-dimethyl group at the C3 position is expected to significantly influence peptide folding and enhance the stability of the resulting secondary structures. This pre-organization of the peptide backbone can lead to a higher affinity for biological targets, as less conformational entropy is lost upon binding.
Development of Proteolytically Stable and Metabolism-Resistant Peptide Analogs
A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of β-amino acids is a widely recognized strategy to overcome this limitation. Peptides containing β-amino acid residues, often referred to as β-peptides, are generally resistant to cleavage by common proteases, which have evolved to recognize and hydrolyze peptide bonds between α-amino acids.
The insertion of a β-amino acid like this compound disrupts the natural α-peptide backbone, rendering it a poor substrate for proteolytic enzymes. Studies on mixed α,β-peptides have demonstrated that even a single β-amino acid residue can significantly enhance resistance to enzymatic degradation. This increased stability can lead to a longer in vivo half-life and improved pharmacokinetic properties for peptide-based drugs.
The table below summarizes the inferred properties of peptides containing this compound based on studies of analogous compounds.
| Property | Inferred Effect of Incorporating this compound | Basis of Inference |
| Conformational Preference | Induction of helical and β-turn structures. | Studies on Cα,α-disubstituted and β-amino acids. |
| Proteolytic Stability | Increased resistance to degradation by proteases. | General properties of β-peptides and mixed α,β-peptides. nih.govnih.gov |
| Metabolic Resistance | Enhanced stability against metabolic enzymes. | Inferred from increased proteolytic stability. |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals, a detailed picture of the molecular structure can be assembled.
Proton NMR (¹H NMR) Applications
In a hypothetical ¹H NMR spectrum of 3-Amino-2,3-dimethylbutanoic acid, distinct signals would be expected for the various protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. The presence of both an amino group and a carboxylic acid group, which can exist in a zwitterionic form, will significantly impact the spectrum, particularly in different solvents.
Based on the analysis of similar structures, such as 3,3-Dimethylbutyric acid, and general principles of ¹H NMR, the following proton signals can be predicted. The protons of the two methyl groups attached to the C3 carbon are expected to be diastereotopic due to the chiral center at C2, potentially leading to two separate singlet signals. The proton attached to the C2 carbon would likely appear as a singlet, broadened by coupling to the adjacent nitrogen. The protons of the methyl group at C2 would also give rise to a distinct signal. The NH2 protons and the carboxylic acid proton are typically broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a deuterated protic solvent like D2O, these signals would exchange with deuterium (B1214612) and disappear from the spectrum.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| C(CH₃)₂ | ~1.2 (two singlets) | s | 6H |
| CH(CH₃) | ~1.3 | d | 3H |
| CH | ~3.0 | q | 1H |
| NH₂ | Variable (e.g., 2-4) | br s | 2H |
| COOH | Variable (e.g., 10-12) | br s | 1H |
Note: These are estimated values and can vary based on experimental conditions.
Carbon-13 NMR (¹³C NMR) Applications
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its proximity to electron-withdrawing groups.
The carbonyl carbon of the carboxylic acid would resonate at the most downfield position, typically in the range of 170-185 ppm. The quaternary carbon (C3) bonded to the amino group and two methyl groups would appear further downfield than the other aliphatic carbons due to the influence of the nitrogen atom. The C2 carbon, substituted with a methyl group, and the carbons of the three methyl groups would resonate at characteristic upfield positions.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C =O | ~178 |
| C (NH₂) | ~60 |
| C H | ~45 |
| C(C H₃)₂ | ~25 |
| CH(C H₃) | ~18 |
Note: These are estimated values and can vary based on experimental conditions.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with the N-H stretching vibrations of the amino group. The C=O stretching vibration of the carboxylic acid would typically appear as a strong, sharp band around 1700-1725 cm⁻¹. The N-H bending vibration of the primary amine would be expected in the 1550-1650 cm⁻¹ region. C-H stretching and bending vibrations of the methyl and methine groups would be observed in the ranges of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |
| N-H stretch (Amine) | 3200-3500 | Medium |
| C-H stretch (Alkyl) | 2850-3000 | Strong |
| C=O stretch (Carboxylic acid) | 1700-1725 | Strong |
| N-H bend (Amine) | 1550-1650 | Medium |
| C-H bend (Alkyl) | 1350-1470 | Medium-Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar bonds, strong Raman signals are often observed for non-polar, symmetric vibrations. For this compound, the C-C skeletal vibrations and the symmetric stretching of the gem-dimethyl groups would be expected to produce strong Raman signals. The C=O stretch would also be Raman active, though typically weaker than in the IR spectrum. The symmetric N-H stretching vibration may also be observable.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₆H₁₃NO₂. numberanalytics.com
For this compound, with a molecular weight of 145.18 g/mol , the mass spectrum would show a molecular ion peak (M⁺) at m/z 145 under electron ionization (EI). However, due to the presence of the amino and carboxylic acid groups, soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) would be more suitable, likely showing a protonated molecule [M+H]⁺ at m/z 146.
The fragmentation of β-amino acids can be complex. Common fragmentation pathways for protonated amino acids involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and formic acid (HCOOH). For this compound, key fragmentation pathways could include:
Loss of H₂O: The [M+H-H₂O]⁺ ion at m/z 128 would be a prominent peak.
Loss of NH₃: The [M+H-NH₃]⁺ ion at m/z 129 could also be observed.
Loss of CO₂: Decarboxylation could lead to a fragment at m/z 102.
Cleavage of the Cα-Cβ bond: This is a characteristic fragmentation for β-amino acids and could lead to various fragment ions depending on which part retains the charge.
A detailed analysis of the fragmentation pattern would provide valuable information for confirming the structure and connectivity of the molecule.
Chiroptical Techniques for Stereochemical Analysis
Chiroptical techniques are indispensable for determining the stereochemistry of chiral molecules. These methods rely on the differential interaction of left and right circularly polarized light with a chiral substance, providing information on its absolute configuration and solution-state conformation.
Polarimetry for Optical Rotation Measurement
Polarimetry measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light used.
While the specific optical rotation value for this compound is not widely reported in publicly available literature, the principles of polarimetry are fundamental to its stereochemical analysis. For its enantiomers, (R)- and (S)-3-Amino-2,3-dimethylbutanoic acid, it is expected that they would rotate plane-polarized light to an equal extent but in opposite directions. The sign of the rotation (dextrorotatory (+) or levorotatory (-)) would be experimentally determined and is not directly predictable from the (R/S) designation.
Table 1: Hypothetical Polarimetry Data for this compound Enantiomers
| Compound | Specific Rotation [α] (degrees) |
|---|---|
| (S)-3-Amino-2,3-dimethylbutanoic acid | Value not available |
| (R)-3-Amino-2,3-dimethylbutanoic acid | Value not available |
Note: Specific experimental data is required to populate this table.
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption provides a unique spectral signature that is highly sensitive to the molecule's three-dimensional structure, including its secondary structure when incorporated into peptides.
For a single amino acid like this compound, the CD spectrum in the far-UV region (typically 190-250 nm) is characterized by electronic transitions of the carboxyl and amino groups. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the chiral center. For instance, the CD spectra of L-amino acids typically show a positive Cotton effect around 210 nm. researchgate.net The precise spectrum for this compound would provide definitive evidence of its stereochemistry in solution.
Table 2: Expected CD Spectral Features for this compound
| Spectral Region | Expected Transition | Significance |
|---|---|---|
| Far-UV (190-250 nm) | n → π* of carboxyl group | Determination of absolute configuration |
Note: Experimental CD spectra are necessary to provide specific wavelength and ellipticity values.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation
X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration and the detailed three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the atomic positions, bond lengths, bond angles, and torsional angles.
The crystal structure of this compound would reveal how the molecules pack in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding between the amino and carboxyl groups. This information is crucial for understanding its physical properties and for computational modeling of its behavior in different environments.
While a specific crystal structure for this compound is not readily found in open literature, the general principles of amino acid crystallography would apply. It is expected to exist as a zwitterion in the solid state, with a protonated amino group (–NH3+) and a deprotonated carboxyl group (–COO-).
Table 3: Illustrative Crystallographic Data for a Related Amino Acid
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₁₃NO₂ |
| Crystal System | Not available |
| Space Group | Not available |
| Unit Cell Dimensions | a, b, c, α, β, γ = Not available |
| Volume | Not available |
| Z | Not available |
Note: This table is a template. Experimental crystallographic analysis of this compound is required for actual data.
Computational and Theoretical Studies on 3 Amino 2,3 Dimethylbutanoic Acid and Its Derivatives
Density Functional Theory (DFT) Calculations for Molecular Properties
DFT is a cornerstone of computational chemistry, providing insights into the electronic structure and properties of molecules. For 3-Amino-2,3-dimethylbutanoic acid, such calculations would be invaluable for understanding its fundamental chemical nature.
Prediction of Vibrational Frequencies and Spectroscopic Signatures
A DFT-based vibrational analysis would predict the infrared (IR) and Raman spectra of this compound. This involves calculating the second derivatives of the energy with respect to the atomic coordinates to determine the frequencies and modes of molecular vibrations. These theoretical spectra are crucial for interpreting experimental spectroscopic data and identifying the compound's presence in various samples. However, no such specific predictions for this compound have been published.
Calculation of NMR Chemical Shifts for Conformational Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Theoretical calculations of NMR chemical shifts (e.g., for ¹H, ¹³C, and ¹⁵N) for different potential conformers of this compound would be instrumental. By comparing calculated shifts with experimental data, the most probable conformation(s) in solution can be identified. Research on other amino acids has demonstrated the power of this combined computational-experimental approach. nih.govresearchgate.net Unfortunately, specific data for this compound is not available.
Energetics of Conformational Isomers and Transition States
The presence of multiple rotatable bonds in this compound suggests the existence of several conformational isomers. DFT calculations could map out the potential energy surface of the molecule, identifying the relative energies of these conformers and the energy barriers for their interconversion (transition states). This information is fundamental to understanding the molecule's flexibility and its preferred shapes, which in turn influence its biological activity and physical properties. Studies on the conformational preferences of other substituted amino acids, like proline analogues, highlight the insights that could be gained. nih.govacs.org
Molecular Dynamics Simulations for Peptide and Protein Interactions
Molecular dynamics simulations are employed to study the time-dependent behavior of molecules and their interactions. Incorporating this compound into a peptide sequence and simulating its dynamics could reveal how this unnatural amino acid influences peptide folding, stability, and interaction with biological targets. Such simulations are crucial in the design of novel peptidomimetics with enhanced properties. While MD simulations are widely used for peptides containing various non-standard amino acids, byu.eduresearchgate.net specific studies involving this compound have not been reported.
Quantum Chemical Analysis of Reaction Mechanisms and Pathways
Quantum chemical methods can be used to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. Such analyses could elucidate the synthetic pathways to this compound or its reactivity in different chemical environments. For instance, studies on the synthesis of other α,β-diamino acids have utilized enzymatic and biocatalytic cascades, and computational analysis could aid in optimizing such processes. nih.govacs.org However, specific quantum chemical analyses of reaction mechanisms involving this compound are not documented in the searched literature.
Exploration of Biochemical and Biological Interactions Excluding Clinical Human Trials
Research into Metabolic Pathways Involving Branched-Chain Amino Acid Degradation
The catabolism of branched-chain amino acids—leucine, isoleucine, and valine—is a crucial metabolic pathway in mammals, primarily occurring in the mitochondria of skeletal muscle. This process involves a series of enzymatic reactions, beginning with a reversible transamination catalyzed by branched-chain aminotransferases (BCATs) to form branched-chain α-keto acids (BCKAs). The subsequent irreversible step is the oxidative decarboxylation of BCKAs by the branched-chain α-keto acid dehydrogenase (BCKD) complex. matrix-fine-chemicals.com
Currently, there is a lack of specific research literature detailing the direct involvement or metabolic fate of 3-Amino-2,3-dimethylbutanoic acid within the established pathways of BCAA degradation. As a β-amino acid with a distinct structure, it is not a substrate for the primary enzymes of the canonical BCAA catabolic pathway. Further research is required to determine if this compound is metabolized through alternative pathways or if it influences the degradation of proteinogenic BCAAs.
Investigations of Enzyme-Substrate Interactions and Binding Affinities
The unique structural conformation of β-amino acids, including this compound, makes them interesting subjects for studying enzyme-substrate interactions. The altered positioning of the amino group relative to the carboxyl group can influence how these molecules fit into the active sites of enzymes.
Studies on the Modulation of Protein Folding and Stability
The incorporation of non-standard amino acids, such as β-amino acids, into peptides can significantly influence their secondary structure and stability. The additional methylene (B1212753) group in the backbone of β-amino acids can lead to the formation of novel helical and sheet structures not observed in peptides composed solely of α-amino acids.
There is currently no specific research available on the direct effects of free this compound on the folding and stability of proteins. Studies in the field of peptidomimetics have shown that the incorporation of β-amino acids can enhance proteolytic stability and induce specific folding patterns. The impact of the free form of this amino acid on protein conformation remains an area for future investigation.
Role in Prebiotic Chemical Evolution Studies
The discovery of amino acids in meteorites has provided crucial evidence for the abiotic synthesis of the building blocks of life in extraterrestrial environments. These findings support the hypothesis that the chemical precursors for life on Earth may have had an exogenous origin.
Research has identified this compound as one of the amino acids present in certain meteorites. researchgate.net The likely synthetic route for β-amino acids in these extraterrestrial environments is believed to be the Michael addition of ammonia (B1221849) to α,β-unsaturated carboxylic acid precursors. researchgate.net This contrasts with the generally accepted Strecker-cyanohydrin pathway for the formation of α-amino acids in meteorites. researchgate.net The presence of this compound in meteorites suggests its formation through robust abiotic processes in the early solar system.
A variety of other amino acids have also been identified in meteorites, highlighting the diverse chemical inventory available for prebiotic evolution.
| Amino Acid | Type | Proposed Abiotic Synthesis Pathway |
|---|---|---|
| 2-Amino-2,3-dimethylbutanoic acid | α-Amino Acid | Strecker-cyanohydrin pathway |
| This compound | β-Amino Acid | Michael addition |
| β-Aminobutyric acid | β-Amino Acid | Michael addition |
| α-Aminoisobutyric acid | α-Amino Acid | Strecker-cyanohydrin pathway |
A fundamental question in prebiotic chemistry is the origin of homochirality in biological molecules. While many abiotic synthesis mechanisms produce racemic mixtures (equal amounts of left- and right-handed enantiomers), some meteoritic amino acids have been found to have a slight enantiomeric excess.
Specific research on the mechanisms of chiral amplification for this compound under primitive Earth conditions has not been reported. However, various general mechanisms for chiral amplification have been proposed, including asymmetric autocatalysis and preferential crystallization. nih.gov Computational studies have suggested that for some α-methyl amino acids found in meteorites, the L-enantiomers are slightly more thermodynamically stable, which could contribute to a small initial enantiomeric excess that could then be amplified. mdpi.com Further investigation is needed to determine if similar principles apply to this compound.
Research into Antimicrobial and Antifungal Properties of Derivatives
The search for novel antimicrobial and antifungal agents is a critical area of pharmaceutical research. Derivatives of amino acids, including β-amino acids, have shown promise in this regard.
While there is no specific research on the antimicrobial and antifungal properties of derivatives of this compound, studies on other β-amino acid derivatives have demonstrated significant activity. For example, certain N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline (B1680401) moieties have exhibited good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, and significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com
The general findings for related β-amino acid derivatives suggest that derivatives of this compound could also possess antimicrobial or antifungal properties, warranting future investigation into their synthesis and biological evaluation.
| Derivative Class | Target Organisms | Observed Activity |
|---|---|---|
| N-Substituted-β-amino acid derivatives with hydrazide, pyrrole, and chloroquinoxaline moieties | Staphylococcus aureus, Mycobacterium luteum | Good antimicrobial activity |
| N-Substituted-β-amino acid derivatives with benzo[b]phenoxazine moieties | Candida tenuis, Aspergillus niger | Significant antifungal activity |
Preclinical Research on this compound Remains Undisclosed
Despite extensive searches of scientific literature, no publicly available preclinical studies detailing the molecular target modulation of the chemical compound this compound have been identified. As a result, a comprehensive article on its biochemical and biological interactions, as per the requested outline, cannot be generated at this time.
The exploration of a compound's interaction with biological systems is a foundational aspect of preclinical research. This typically involves in vitro and in vivo studies to identify specific molecular targets, such as receptors, enzymes, or ion channels, and to characterize the compound's effect on their activity. This process is crucial for understanding the potential therapeutic applications and mechanism of action of a new chemical entity.
While information on various other amino acid derivatives and their biological activities is available, data specifically pertaining to this compound is absent from the public scientific domain. This indicates that either research into the specific molecular targets of this compound has not been conducted, has not been published, or is proprietary and therefore not publicly accessible.
Without any research findings on its molecular target modulation, it is impossible to provide details on its biochemical interactions, create data tables of its biological activity, or elaborate on its effects in preclinical models.
Advanced Analytical Techniques for Isomer and Enantiomer Differentiation
Chiral Derivatization Coupled with Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For the separation of enantiomers, which have identical physical properties in a non-chiral environment, a chiral selector is required. This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.
The indirect approach, utilizing chiral derivatization, is a widely adopted strategy for the enantioselective analysis of amino acids. mdpi.comnih.gov This method involves reacting the amino group of 3-Amino-2,3-dimethylbutanoic acid with a chiral reagent to form diastereomeric derivatives. These diastereomers, having different physical properties, can be separated using conventional reversed-phase LC. The separated diastereomers are then detected by the mass spectrometer, allowing for their individual quantification.
A variety of chiral derivatizing agents are available for this purpose. One common example is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent. The reaction of the primary amine of this compound with FDAA results in the formation of diastereomers that can be effectively separated by LC. The choice of the derivatizing agent is crucial and depends on factors such as reaction kinetics, stability of the derivatives, and ionization efficiency in the mass spectrometer.
Recent advancements in LC-MS technology, such as the use of ultra-high-performance liquid chromatography (UHPLC) and tandem mass spectrometry (MS/MS), have significantly enhanced the speed and sensitivity of chiral separations. nih.gov UHPLC allows for faster analysis times and improved resolution, while MS/MS provides high selectivity and sensitivity for the detection of the derivatized amino acids, even in complex biological matrices. nih.gov
Table 1: Chiral Derivatizing Agents for Amino Acid Analysis by LC-MS
| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Primary and Secondary Amines |
| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | L-FDLA | Primary and Secondary Amines |
| (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine | (S)-PMP | Carboxylic Acids |
| 4-fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Primary and Secondary Amines |
Application of X-ray Crystallography for Definitive Absolute Stereochemistry
X-ray crystallography stands as the unequivocal method for determining the absolute stereochemistry of a chiral molecule. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered provides detailed information about the three-dimensional arrangement of atoms within the crystal lattice, including the precise spatial orientation of all substituents around the chiral centers.
For this compound, obtaining a suitable single crystal of one of its stereoisomers is the first and often most challenging step. Once a crystal is grown, X-ray diffraction analysis can provide the definitive assignment of the (R) or (S) configuration at each chiral center.
The crystallographic data for a derivative provides a solid foundation for understanding the molecular conformation and intermolecular interactions of such sterically hindered amino acids. For a definitive assignment of a specific stereoisomer of this compound, a similar crystallographic study on an enantiomerically pure sample would be necessary.
Table 2: Crystallographic Data for 2-Amino-2,3-dimethylbutanamide
| Parameter | Value |
| Chemical Formula | C6H14N2O |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.1766 (8) |
| b (Å) | 6.1741 (4) |
| c (Å) | 10.2322 (5) |
| β (°) | 94.682 (6) |
| Volume (ų) | 766.69 (8) |
| Z | 4 |
Data sourced from a study on a racemic mixture of L- and R-2-amino-2,3-dimethylbutanamide. nih.gov
Advanced Spectroscopic Methods for Enantiomeric Excess Determination
Beyond chromatographic and crystallographic techniques, advanced spectroscopic methods offer powerful tools for determining the enantiomeric excess (ee) of chiral compounds like this compound. These methods often rely on the differential interaction of enantiomers with a chiral environment or polarized light.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a well-established method for determining enantiomeric excess. nih.govrug.nl When a chiral molecule is placed in a chiral environment, the corresponding enantiomers, which are chemically equivalent in an achiral solvent, can become diastereotopically related. This can lead to separate, distinguishable signals in the NMR spectrum for each enantiomer, allowing for their quantification by integrating the respective peak areas. For amino acids, 31P NMR has been shown to be a powerful tool after derivatization with a suitable phosphorus-containing chiral reagent. nih.govrug.nl
Vibrational Circular Dichroism (VCD) Spectroscopy:
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.com The resulting VCD spectrum is unique to a specific enantiomer and its mirror image will have a spectrum of equal magnitude but opposite sign. This makes VCD an excellent tool for determining the absolute configuration and enantiomeric purity of chiral molecules. The application of VCD to amino acids has been demonstrated, and it can provide detailed conformational information in solution. mdpi.comnih.gov
Table 3: Comparison of Advanced Spectroscopic Methods for Enantiomeric Excess Determination
| Technique | Principle | Advantages |
| Chiral NMR Spectroscopy | Formation of diastereomeric complexes with a chiral agent, leading to separate NMR signals for each enantiomer. | Accurate quantification, can be performed on complex mixtures. nih.govrug.nl |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Provides absolute configuration and conformational information in solution. mdpi.comnih.gov |
Future Directions and Emerging Research Avenues for 3 Amino 2,3 Dimethylbutanoic Acid Research
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 3-amino-2,3-dimethylbutanoic acid and its derivatives is geared towards more efficient, environmentally friendly, and economically viable methods. Current chemical synthesis routes can be complex and may rely on harsh reagents. Emerging research is therefore focused on greener alternatives.
One promising direction is the use of biocatalysis. Microbial enzyme systems, such as nitrile hydratases, are capable of converting nitrile compounds into amides under mild conditions. google.com For instance, a method has been developed for the microbial catalysis of 2-amino-2,3-dimethyl butyronitrile (B89842) to produce the corresponding amide, which is a key intermediate for imidazolinone herbicides. google.com This approach highlights the potential for developing enzymatic or whole-cell biocatalytic processes for the synthesis of this compound, which would reduce reliance on traditional chemical methods.
Furthermore, general advancements in the synthesis of amino acids point towards novel prebiotic chemistry pathways. Research into the formation of amino acids from simple primordial molecules like carbon monoxide, water, and ammonia (B1221849), often assisted by computational modeling, could inspire entirely new, sustainable synthetic strategies. nih.gov The development of environmentally friendly solution-phase synthesis methods for other specialized amino acids also sets a precedent for the development of similar green chemistry approaches for this compound. researchgate.net
Table 1: Comparison of Synthetic Approaches
| Synthetic Approach | Description | Potential Advantages |
|---|---|---|
| Traditional Chemical Synthesis | Multi-step reactions often involving protecting groups and harsh reagents. | Well-established and versatile. |
| Microbial Catalysis | Utilizes enzymes or whole microorganisms (e.g., Rhodococcus species) to perform specific chemical transformations. | High specificity, mild reaction conditions, reduced waste, potential for scalability. google.com |
| Prebiotic-Inspired Synthesis | Mimics natural processes that may have led to the formation of amino acids on early Earth, using simple starting materials. | Fundamentally sustainable, could lead to novel and highly efficient pathways. nih.gov |
Expanded Applications in Supramolecular Chemistry and Advanced Materials Science
The rigid structure of this compound makes it an excellent building block for creating ordered, higher-level molecular structures, a field known as supramolecular chemistry. When incorporated into peptide chains, this amino acid can induce specific, predictable conformations.
Research has shown that peptides containing similarly substituted γ-amino acid residues can form stable, well-defined secondary structures like helices and β-turns. researchgate.net For example, peptides composed of alternating α- and γ-amino acids are being explored as "foldamers"—synthetic oligomers that mimic the structure and function of natural peptides but with enhanced stability against enzymatic degradation. researchgate.net The gem-dimethyl group on this compound can control the torsional angles of the peptide backbone, thereby directing the folding process. researchgate.net
This ability to pre-organize peptide structures is critical for designing advanced materials. These "peptidomimetics" can be used to create:
Self-Assembling Nanomaterials: Peptides that spontaneously form nanotubes, vesicles, or hydrogels for applications in drug delivery and tissue engineering.
Novel Catalysts: Mimicking the active sites of enzymes to create synthetic catalysts with high specificity. researchgate.net
Bio-inspired Materials: Designing materials that replicate the complex supersecondary structures found in natural proteins. researchgate.net
The precise control over molecular architecture afforded by this compound opens the door to materials with tailored physical and chemical properties.
Integration with Advanced Computational Modeling for Rational Design and Discovery
The synergy between experimental work and computational modeling is a powerful engine for modern chemical research. For this compound, computational methods are becoming indispensable for predicting its behavior and designing new applications.
Density Functional Theory (DFT) calculations have been successfully used to corroborate the solution conformations of peptides containing dimethyl-substituted γ-amino acids. researchgate.net These calculations can predict the most stable three-dimensional structures and help researchers understand why a particular amino acid promotes the formation of a helix versus a turn. researchgate.net This predictive power accelerates the design process, allowing for the in silico screening of numerous peptide sequences before committing to laborious and expensive laboratory synthesis.
Moreover, computational tools are being used to discover entirely new synthetic pathways. For example, artificial intelligence-based reaction-path-finding programs can explore vast chemical reaction networks to identify novel routes to amino acids from simple precursors. nih.gov Molecular docking simulations are another key computational tool, used to predict how a molecule might interact with a biological target, which is crucial for drug discovery and understanding biological activity. researchgate.net The rational design of molecules containing this compound will increasingly rely on these advanced computational models to guide synthetic efforts and predict functional outcomes.
Interdisciplinary Research Opportunities (e.g., Astrobiology, Bio-inspired Materials)
The unique properties of this compound position it at the intersection of several exciting and diverse scientific fields.
Astrobiology: The study of the origin, evolution, and distribution of life in the universe has a strong focus on amino acids as the fundamental building blocks of proteins. Research into the prebiotic synthesis of amino acids under conditions mimicking early Earth or extraterrestrial environments is a key area of astrobiology. nih.gov Investigating whether structurally unique amino acids like this compound could be formed through such processes could provide insights into the potential for alternative biochemistries beyond those found on Earth.
Bio-inspired Materials: As discussed previously, the ability of this amino acid to control peptide folding is central to the creation of bio-inspired materials. By mimicking the structure of natural proteins, researchers can design synthetic foldamers with enhanced properties. researchgate.net For example, peptides incorporating this amino acid could lead to materials with improved thermal stability, resistance to proteolysis, and novel functionalities for use in medicine and nanotechnology. The study of how the position of the dimethyl-substitution affects the final structure is a key aspect of this research, allowing for fine-tuning of the material's properties. researchgate.net
The exploration of this compound within these interdisciplinary contexts promises to yield not only fundamental scientific knowledge but also innovative technologies.
Q & A
Q. What are the key synthetic pathways for 3-Amino-2,3-dimethylbutanoic acid, and how do intermediates influence yield?
The synthesis typically involves multi-step routes, such as cyanohydrin formation from 3-hydroxy-3-methyl-2-butanone, followed by hydrolysis to yield dihydroxy intermediates (e.g., 2,3-dihydroxy-2,3-dimethylbutanoic acid). Optimizing yield requires controlling side reactions (e.g., formation of 2-hydroxy-2,3-dimethyl-3-butenoic acid) through adjusted reaction conditions (pH, temperature) and protecting groups . Intermediates like 3-chloro-1,2-dihydroxy-2,3-dimethylbutanamide are critical for maintaining structural integrity during functional group transformations .
Q. How is stereochemical purity achieved in the synthesis of this compound derivatives?
Chiral resolution methods, such as HPLC with chiral stationary phases, are employed to separate enantiomers (e.g., (2R)-2-Azido-3,3-dimethylbutanoic acid). Stereoselective synthesis using chiral catalysts or enantiopure starting materials (e.g., L-tartaric acid derivatives) ensures stereochemical control . For example, (S)-2-Amino-3,3-dimethylbutanoic acid is synthesized via asymmetric induction, with purity confirmed by specific rotation measurements and NMR .
Q. What analytical techniques are essential for characterizing this compound and its intermediates?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard for structural elucidation. For example, intermediates like methyl 2-{[1-(diethoxyphosphoryl)-2,2-dimethylpropan-1-yl]-amino}-2,3-dimethylbutanoate are verified via high-resolution MS and ¹H/¹³C NMR . Chromatographic methods (e.g., silica gel column chromatography with pentane/acetone eluents) ensure purity .
Advanced Research Questions
Q. What methodological challenges arise in optimizing the yield of this compound, and how can they be addressed?
Key challenges include carbocation rearrangements (e.g., during Koch-Haaf carboxylation) and competing side reactions. Strategies include:
- Using sterically hindered tert-alkyl substrates to minimize rearrangements .
- Employing continuous flow reactors for precise control of reaction parameters (temperature, pressure) .
- Introducing protecting groups (e.g., esters) to stabilize reactive intermediates .
Q. How do structural modifications of this compound impact its biological activity, and what techniques are used to study these interactions?
Functional group additions (e.g., azido groups in (2R)-2-Azido-3,3-dimethylbutanoic acid) enable bioorthogonal reactions (e.g., click chemistry) for biomolecule labeling . Biological activity is assessed via enzyme inhibition assays or receptor binding studies. For example, cyclobutane-derived analogs (e.g., 3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride) are screened for metabolic pathway modulation using in vitro cell models .
Q. What analytical strategies resolve data contradictions in the characterization of this compound derivatives?
Discrepancies in spectral data (e.g., unexpected NMR peaks) are addressed by:
- Cross-validation using complementary techniques (e.g., IR spectroscopy for functional group confirmation) .
- Computational modeling (DFT calculations) to predict and reconcile spectral patterns .
- Repetition of synthetic steps under controlled conditions to isolate and identify byproducts .
Methodological Notes
- Stereochemical Analysis : Use chiral derivatizing agents (e.g., Marfey’s reagent) for HPLC-based enantiomeric excess (ee) determination .
- Yield Optimization : Design of Experiments (DoE) frameworks can systematically evaluate reaction variables (e.g., catalyst loading, solvent polarity) .
- Biological Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities of derivatives to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
